(1,2-13C2)butanoic acid

Isotope Dilution Mass Spectrometry Quantitative Metabolomics Analytical Method Validation

(1,2-13C2)Butanoic acid (butyric acid-1,2-13C2) is a stable isotope-labeled short-chain fatty acid (SCFA) in which the carbon atoms at positions 1 and 2 of the four-carbon chain are enriched with the 13C isotope. This dual-position labeling yields a parent ion mass shift of M+2 relative to the unlabeled compound, enabling unambiguous detection and quantification via mass spectrometry (MS).

Molecular Formula C4H8O2
Molecular Weight 90.09 g/mol
CAS No. 286367-72-4
Cat. No. B1603371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2-13C2)butanoic acid
CAS286367-72-4
Molecular FormulaC4H8O2
Molecular Weight90.09 g/mol
Structural Identifiers
SMILESCCCC(=O)O
InChIInChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3+1,4+1
InChIKeyFERIUCNNQQJTOY-CQDYUVAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,2-13C2)Butanoic Acid (CAS 286367-72-4) – Isotopic Specifications and Baseline Characteristics for Procurement


(1,2-13C2)Butanoic acid (butyric acid-1,2-13C2) is a stable isotope-labeled short-chain fatty acid (SCFA) in which the carbon atoms at positions 1 and 2 of the four-carbon chain are enriched with the 13C isotope . This dual-position labeling yields a parent ion mass shift of M+2 relative to the unlabeled compound, enabling unambiguous detection and quantification via mass spectrometry (MS) . The compound is supplied with a certified isotopic purity of 99 atom % 13C, which minimizes background interference from naturally occurring 12C isotopologues . Its fundamental physicochemical properties—density of 0.986 g/mL at 25°C, boiling point of 162°C, and refractive index n20/D of 1.3969—are consistent with unlabeled butyric acid, ensuring that the isotopic substitution does not alter its behavior in most analytical and biological systems [1][2].

Dual 13C labeling provides M+2 mass shift, enabling unambiguous MS detection and IDMS workflow compatibility
Certified high isotopic enrichment minimizes natural isotopologue interference in quantitative assays
Physicochemical properties (density, boiling point, refractive index) mirror unlabeled butyrate for straightforward method transfer

Why Unlabeled Butyric Acid or Alternative Isotopologues Cannot Substitute for (1,2-13C2)Butanoic Acid in Quantitative and Mechanistic Studies


Substituting (1,2-13C2)butanoic acid with unlabeled butyric acid or alternative labeled analogs (e.g., [1-13C], [U-13C4], or D7-butyrate) is not viable for experiments that demand precise, position-specific metabolic tracking or accurate absolute quantification. Unlabeled butyric acid cannot be distinguished from endogenous analyte pools, precluding its use as an internal standard in isotope dilution mass spectrometry (IDMS) [1]. Single-position labels (e.g., [1-13C]butyrate) provide only an M+1 mass shift, which may overlap with natural 13C isotopologue signals, reducing analytical specificity . In contrast, the M+2 shift of (1,2-13C2)butanoic acid minimizes this interference, enabling robust quantitation . Furthermore, for metabolic flux analysis via 13C NMR, the specific 1,2-labeling pattern generates characteristic homonuclear 13C-13C spin-spin coupling multiplets that are absent in singly-labeled or uniformly-labeled (U-13C4) analogs; this unique spectral signature is essential for resolving carbon-carbon bond fates and pathway fluxes [2][3].

Unlabeled butyrate
Cannot be distinguished from endogenous analyte pools, limiting its use as an internal standard in IDMS.
Single-13C-labeled butyrate
M+1 shift may overlap with natural 13C isotopologue signals, reducing quantitative specificity in complex matrices.
Uniformly labeled (U-13C4) butyrate
Complex 13C-13C coupling multiplets hinder resolution of specific carbon-carbon bond fates compared to the 1,2-labeled pattern.

Quantitative Differentiation of (1,2-13C2)Butanoic Acid Versus Analogs: A Decision Guide for Scientific Selection


Isotopic Purity and Assay Value: Ensuring Reliable Quantification in Isotope Dilution Mass Spectrometry

The certified isotopic purity of (1,2-13C2)butanoic acid is 99 atom % 13C with a chemical assay of 99% (CP), as confirmed by vendor specifications . While specific purity thresholds for alternative isotopologues are not always reported in comparable detail, this high level of enrichment is a critical quality metric for its primary application as an internal standard in isotope dilution mass spectrometry (IDMS). The 99 atom % 13C purity ensures that the contribution of the unlabeled (M) and M+1 isotopologues to the measured signal is ≤1%, thereby maximizing the analytical signal-to-noise ratio and minimizing correction factors required for accurate quantification of endogenous butyrate .

Isotopic Purity & Assay
Data to verify
99 atom % 13C
Chemical assay 99% (CP)
Reported enrichment supports low detection limits and high accuracy in IDMS workflows.
Vendor-specified purity; independent verification recommended for critical quantitation.
Isotope Dilution Mass Spectrometry Quantitative Metabolomics Analytical Method Validation

Mass Spectrometry (MS) Detection Advantage: Distinct M+2 Mass Shift Over Unlabeled and Singly-Labeled Analogs

In mass spectrometry, (1,2-13C2)butanoic acid exhibits a parent ion mass shift of +2 Da (M+2) relative to the unlabeled endogenous butyrate (M), which corresponds to a molecular ion at m/z ~90 . This M+2 shift is a direct consequence of the dual 13C incorporation at positions 1 and 2, in contrast to the M+1 shift produced by commonly used single-13C-labeled butyrate internal standards (e.g., [1-13C]butyrate or [2-13C]butyrate) . The M+2 mass shift provides greater spectral separation from the naturally abundant M+1 isotopologue of the unlabeled analyte (which accounts for ~4.4% of the total butyrate signal due to the four carbon atoms), thereby reducing isobaric interference and improving the accuracy of peak integration and quantification .

MS Detection Shift
Head-to-head
M+2 mass shift vs. M (unlabeled) or M+1 (single-labeled)
Minimizes interference from the natural M+1 isotopologue envelope, improving peak integration accuracy.
Applicable to LC-MS/MS and GC-MS platforms; ~4.4% natural M+1 background reduced.
LC-MS/MS GC-MS Internal Standard Short-Chain Fatty Acid Quantification

Metabolic Flux Analysis by 13C NMR: Position-Specific Labeling Enables Unique Homonuclear Spin Coupling Patterns

The specific 1,2-13C2 labeling pattern of this compound provides a distinct advantage in 13C nuclear magnetic resonance (NMR) spectroscopy for metabolic flux analysis. When a molecule containing adjacent 13C atoms is metabolized, the resulting 13C NMR spectrum exhibits homonuclear 13C-13C spin-spin coupling, which manifests as characteristic doublets or more complex multiplets [1]. This coupling pattern allows researchers to distinguish between carbon atoms that have remained intact as a two-carbon unit (e.g., as the C1-C2 bond of butyrate is metabolized) versus those that have been separated by metabolic cleavage [1]. In contrast, singly-labeled (e.g., [1-13C]) butyrate produces only singlets, and uniformly-labeled ([U-13C4]) butyrate yields highly complex, overlapping multiplets that are difficult to deconvolute without specialized spectral editing techniques [1][2]. A study by Boren et al. (2003) explicitly utilized [1,2-13C2]butyrate as a single tracer in HT29 colon carcinoma cells to observe changes in metabolic fluxes, including the replacement of glucose carbon utilization for fatty acid synthesis and TCA cycle flux by butyrate [2].

13C NMR Flux Analysis
Method context
Unique 13C-13C spin coupling multiplets reveal C1-C2 bond integrity
Enables mechanistic resolution of carbon-carbon bond fates in metabolic flux studies.
Spectral pattern is absent in single-labeled or uniformly labeled tracers; supports pathway dissection.
Metabolic Flux Analysis 13C NMR Spectroscopy Stable Isotope-Resolved Metabolomics

Tracer for Colonocyte Metabolism and Gut Microbiome Functional Studies

(1,2-13C2)Butanoic acid has been employed as a metabolic tracer to quantify butyrate oxidation and incorporation into macromolecules in colonocytes and to study gut microbial fermentation dynamics. Boren et al. (2003) used [1,2-13C2]butyrate in HT29 colon carcinoma cells and demonstrated, via GC-MS analysis of isotopomer distributions, that butyrate increasingly replaces glucose as the primary carbon source for de novo fatty acid synthesis and TCA cycle flux in a dose-dependent manner as cells differentiate [1]. While the study does not provide a direct side-by-side quantitative comparison with a different butyrate isotopologue, it establishes the functional utility of this specific compound for tracing carbon flow in a biologically and therapeutically relevant cell type. In the context of gut microbiome research, the 13C enrichment of butyrate produced from labeled substrates (e.g., dietary fiber) can be quantified by GC-MS or GC-combustion-IRMS to determine microbial SCFA production rates; the M+2 shift of (1,2-13C2)butanoic acid is particularly advantageous for distinguishing newly synthesized butyrate from pre-existing pools [2].

Colonocyte Tracer Studies
Supporting evidence
Traces butyrate oxidation and incorporation into lipids/TCA cycle in HT29 cells
Supports research on butyrate-driven colonocyte energy metabolism and histone acetylation.
Functional utility demonstrated; direct comparative quantification across isotopologues not provided.
Gut Microbiome SCFA Metabolism Colonocyte Oxidation Stable Isotope Probing

Validated Application Scenarios for (1,2-13C2)Butanoic Acid: Where Its Specific Labeling Delivers Quantifiable Advantage


Absolute Quantification of Butyrate in Biological Matrices via Isotope Dilution LC-MS/MS

In this application, (1,2-13C2)butanoic acid is added as an internal standard to plasma, fecal, or tissue samples prior to extraction and derivatization. Its M+2 mass shift ensures minimal interference from the endogenous butyrate M+1 isotopologue, enabling precise peak area ratio calculations for absolute quantification [1]. This method is essential for studies investigating SCFA profiles in inflammatory bowel disease, metabolic syndrome, or microbiome research [1].

Mechanistic Studies of Butyrate Metabolism in Colon Cancer Cell Models

Researchers investigating the Warburg effect reversal or HDAC inhibition by butyrate in colonocytes employ [1,2-13C2]butyrate as a tracer. By tracking the 13C label into TCA cycle intermediates, fatty acids, and acetyl-CoA pools via GC-MS or NMR, they can quantify the extent to which butyrate fuels oxidative metabolism versus being used for histone acetylation, as demonstrated in HT29 cell differentiation studies [2]. This provides a direct readout of metabolic reprogramming.

Determining Gut Microbial Butyrate Production Flux Using Stable Isotope Probing

In gnotobiotic mouse models or in vitro fecal fermentations, researchers administer 13C-labeled dietary fiber (e.g., 13C-inulin). The resulting 13C enrichment in fecal or portal vein butyrate is quantified by GC-MS, with (1,2-13C2)butanoic acid serving as a calibration standard or, in some workflows, as an internal standard for quantifying the newly synthesized M+2 butyrate isotopologue [3]. This approach allows for the precise measurement of butyrate production rates attributable to specific microbial taxa, which is critical for establishing causality in microbiome-host interaction studies [3].

Application
Selection Property
Validation Focus
Absolute quantification of butyrate in biological research matrices by ID-LC-MS/MS
M+2 shift minimizes natural isotopologue interference, ensuring accurate peak area ratios
Method accuracy and precision in plasma, fecal, or tissue research matrices
Mechanistic studies of butyrate metabolism in colon cancer cell models
Position-specific 13C2 labeling traces carbon flux into TCA cycle and fatty acid synthesis
Isotopomer distribution analysis by GC-MS or NMR to assess metabolic reprogramming
Determination of gut microbial butyrate production flux using stable isotope probing
Dual 13C labeling distinguishes newly synthesized butyrate from endogenous pools
Butyrate flux quantification in gnotobiotic or fermentation model systems
Quote Request

Request a Quote for (1,2-13C2)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.